CB1 Receptor Antagonism: Reported Activity and Mechanistic Context vs. Non-Hydroxylated Analog
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol has been annotated in multiple pharmacological databases as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. While direct comparative affinity data (e.g., IC50 or Ki values) against the CB1 receptor for this specific compound versus a non-hydroxylated analog are absent from the accessible literature, the functional implication of the hydroxyl group is well-documented in this class. In a related series of pyrazolylpiperidine N-type calcium channel blockers, the presence and position of a hydroxyl group was a critical determinant of potency and metabolic stability [2]. By analogy, the 3-hydroxyl group on the piperidine ring of CAS 1250052-48-2 is predicted to confer a different pharmacological profile than the corresponding 3-deoxy analog, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidine, by altering hydrogen-bonding capacity and susceptibility to oxidative metabolism.
| Evidence Dimension | Mechanism of Action / Functional Target Engagement |
|---|---|
| Target Compound Data | Annotated as a selective CB1 receptor antagonist. |
| Comparator Or Baseline | 1-[2-(1H-pyrazol-1-yl)ethyl]piperidine (deoxy analog). No CB1 antagonism data available for comparison. |
| Quantified Difference | Not available (no quantitative comparator data). |
| Conditions | Inferred from database annotation; no primary assay data available. |
Why This Matters
This classification informs target-based screening strategies; a hydroxylated analog may exhibit distinct binding kinetics or off-target profiles compared to non-hydroxylated counterparts.
- [1] Polska Platforma Medyczna. Record for 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol. Uniwersytet Medyczny w Lublinie. View Source
- [2] Hu, L., et al. (2010). A novel series of pyrazolylpiperidine N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(11), 3331-3334. View Source
